Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)-
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Overview
Description
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is a complex organic compound that features a morpholine ring substituted with a unique dithiino-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the morpholine ring, which can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dithiino-pyrrol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a basic morpholine ring structure.
Thiophene: Contains a sulfur atom in a five-membered ring, similar to the dithiino moiety.
Pyrrole: A five-membered nitrogen-containing ring, analogous to the pyrrol part of the compound.
Uniqueness
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is unique due to its combined morpholine and dithiino-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- (CAS Number: 34419-11-9) is a notable example that exhibits potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H14N2O4S2, with a molecular weight of approximately 314.40 g/mol. The structure features a morpholine ring linked to a tetrahydro-dithiino-pyrrol moiety, which is crucial for its biological interactions.
The biological activity of morpholine derivatives often involves interactions with various biological targets:
- CNS Activity : Morpholine derivatives are known to modulate receptors involved in mood disorders and neurodegenerative diseases. They can enhance the potency of CNS-active compounds by improving binding affinity to specific receptors and enzymes .
- Enzyme Inhibition : These compounds have been identified as inhibitors of critical enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds containing morpholine have shown activity against BACE-1, an enzyme implicated in Alzheimer's pathology .
- Antimicrobial Properties : Morpholine derivatives have also demonstrated antibacterial activity against various strains, highlighting their potential as antimicrobial agents .
1. Neurodegenerative Disease Research
A study investigated the role of morpholine-containing compounds in targeting LRRK2 mutations associated with Parkinson's disease. The research emphasized the effectiveness of these compounds in inhibiting pathways that lead to neuronal degeneration. Specific derivatives showed micromolar activity against BACE-1 through docking studies that revealed significant interactions with catalytic residues .
2. Antibacterial Activity
Research on synthesized morpholine derivatives indicated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The study utilized docking studies to elucidate binding interactions with amino acids in target proteins .
Data Table: Biological Activities of Morpholine Derivatives
Toxicity Profile
The toxicity of morpholine derivatives has been assessed through various studies. The LD50 value for this compound was reported at 780 mg/kg in rodent models, indicating a need for caution in therapeutic applications .
Properties
CAS No. |
34419-11-9 |
---|---|
Molecular Formula |
C12H14N2O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H14N2O4S2/c15-8(13-1-3-18-4-2-13)7-14-11(16)9-10(12(14)17)20-6-5-19-9/h1-7H2 |
InChI Key |
MQCCJLPAZUCWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=C(C2=O)SCCS3 |
Origin of Product |
United States |
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